molecular formula C16H12N2O3S B10967540 methyl 4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate

methyl 4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate

Cat. No.: B10967540
M. Wt: 312.3 g/mol
InChI Key: KRHBUZXDJJWARK-UHFFFAOYSA-N
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Description

Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinazolinone and benzoate moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The quinazolinone core can interact with various biological pathways, leading to the modulation of cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4-oxo(thioxo)-6-thioxo-2-sulfido-1,3,2-diazaphosphinanes

Uniqueness

Methyl 4-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is unique due to the presence of both the sulfanyl group and the benzoate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate

InChI

InChI=1S/C16H12N2O3S/c1-21-15(20)10-6-8-11(9-7-10)18-14(19)12-4-2-3-5-13(12)17-16(18)22/h2-9H,1H3,(H,17,22)

InChI Key

KRHBUZXDJJWARK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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